2,3-dichloro-1H-indole
Overview
Description
2,3-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound that is widely studied for its diverse biological and chemical properties. Indole derivatives are known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
2,3-Dichloro-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to various targets . This makes it a valuable component in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting viral replication . Others have shown anticancer properties by interfering with cell proliferation .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets it interacts with .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound may interact with proteins involved in cell signaling pathways, further modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can result in changes in the expression levels of genes involved in critical cellular processes, including cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is crucial for its long-term efficacy in biochemical assays and experiments. Studies have shown that this compound remains stable under specific conditions, but its degradation can occur over extended periods or under adverse conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly beyond certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions such as hydroxylation, conjugation, and oxidation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via active transport mechanisms, where it can then interact with intracellular targets . The compound’s distribution within tissues can also influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-1H-indole typically involves the chlorination of indole. One common method is the direct chlorination of indole using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the controlled addition of reagents and precise temperature control can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of chlorine atoms makes the indole ring more reactive towards electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents to form different functionalized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Nucleophilic Substitution: Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted indoles with various functional groups such as amines or ethers.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring with different functional groups.
Scientific Research Applications
2,3-Dichloro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-1H-indole: Contains a single chlorine atom at the 2 position.
3-Chloro-1H-indole: Contains a single chlorine atom at the 3 position.
2,3-Dimethyl-1H-indole: Contains methyl groups instead of chlorine atoms at the 2 and 3 positions.
Comparison: 2,3-Dichloro-1H-indole is unique due to the presence of two chlorine atoms, which significantly alters its chemical reactivity and biological properties compared to its mono-chlorinated or methylated counterparts. The dual chlorination enhances its potential for electrophilic and nucleophilic substitution reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3-dichloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGUYAEXRBZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348809 | |
Record name | 2,3-dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101495-59-4 | |
Record name | 2,3-dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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